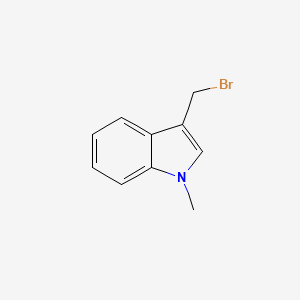![molecular formula C13H8N2O2 B11884674 3-Aminobenzo[g]isoquinoline-5,10-dione CAS No. 646059-00-9](/img/structure/B11884674.png)
3-Aminobenzo[g]isoquinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C₁₃H₈N₂O₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method starts with 2-methyl-1,4-naphthoquinone (vitamin K) and involves an intramolecular Heck reaction of an N-vinylacetamide. The reaction is facilitated by cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy₂P.HBF₄), which provides high 6-endo-trig selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminobenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
3-Aminobenzo[g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-aminobenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets. In the context of its antitubercular activity, the compound interferes with the bacterial cell wall synthesis and disrupts essential metabolic pathways. The presence of the quinone moiety allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[g]isoquinoline-5,10-dione
- Benzo[g]quinoline-5,10-dione
- Benzo[g]quinoline-5,6-dione
- Anthraquinone
Uniqueness
3-Aminobenzo[g]isoquinoline-5,10-dione is unique due to the presence of the amino group at the 3-position, which enhances its biological activity and allows for further functionalization. This makes it more versatile compared to its analogs, which may lack the amino functionality .
Eigenschaften
CAS-Nummer |
646059-00-9 |
|---|---|
Molekularformel |
C13H8N2O2 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-aminobenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H8N2O2/c14-11-5-9-10(6-15-11)13(17)8-4-2-1-3-7(8)12(9)16/h1-6H,(H2,14,15) |
InChI-Schlüssel |
ZXSHZLLJEXNLQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=NC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






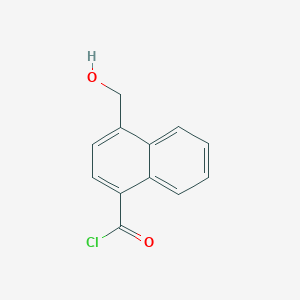
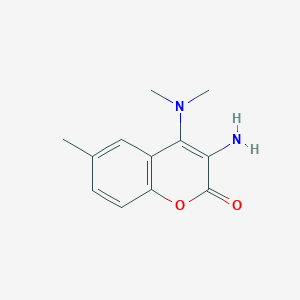
![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)
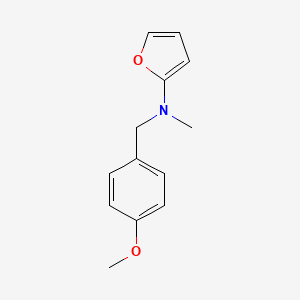


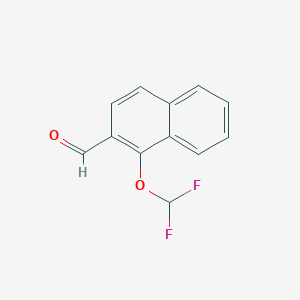
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)

